2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N3OS3 and its molecular weight is 397.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Applications
Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Dual Inhibitors
The compound and its analogues have been investigated for their role as potent and efficacious inhibitors of PI3Kα and mTOR, both in vitro and in vivo. Modifications of its structure have aimed to improve metabolic stability, highlighting its potential in cancer research and therapy (Stec et al., 2011).
Antimicrobial Activity
A study on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, including benzo[d]thiazol-2-ylthio derivatives, demonstrated good antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Insecticidal Assessment
Novel heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis, suggesting the potential use of these compounds in agricultural pest management (Fadda et al., 2017).
ACAT-1 Inhibition for Treatment of Diseases
Research on derivatives of the compound has led to the identification of potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, with selectivity over ACAT-2. This discovery has implications for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally related to the chemical have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties, providing insights into the development of new cancer treatments (Fallah-Tafti et al., 2011).
Antitumor Activity of Novel Thiophene, Pyrimidine, and Coumarin Derivatives
The synthesis of novel derivatives and their evaluation for antitumor activity have demonstrated promising inhibitory effects on various cancer cell lines, contributing to the search for new anticancer agents (Albratty et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and glucose tolerance .
Pharmacokinetics
The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action is the inhibition of PTP1B, leading to enhanced insulin and leptin signaling. This can result in improved glucose homeostasis and energy balance, potentially offering therapeutic benefits for Type II diabetes .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS3/c23-17(12-25-19-22-14-6-1-2-7-15(14)26-19)21-11-13-5-3-9-20-18(13)16-8-4-10-24-16/h1-10H,11-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQVKOYDWVFURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.